5-Bromosalicylamide

Catalog No.
S662190
CAS No.
6329-74-4
M.F
C7H6BrNO2
M. Wt
216.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromosalicylamide

CAS Number

6329-74-4

Product Name

5-Bromosalicylamide

IUPAC Name

5-bromo-2-hydroxybenzamide

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

InChI

InChI=1S/C7H6BrNO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11)

InChI Key

MRMOPHYFXXZTFN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)C(=O)N)O

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)N)O

The exact mass of the compound Bromosalicylamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14278. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromosalicylamide is a highly crystalline, halogenated aromatic building block characterized by a precise 1,2,5-substitution pattern featuring an amide, a phenolic hydroxyl, and a reactive bromine atom. Commercially available for large-scale synthesis, it exhibits a robust melting point of 241–245 °C, indicating excellent thermal stability for high-temperature reactor conditions . In industrial procurement, this compound is primarily sourced as an advanced precursor for the construction of complex heterocyclic pharmacophores, such as benzoxazepines and quinazolinones, where its pre-installed amide functionality and cross-coupling-ready bromine handle significantly streamline multi-step synthetic routes[1].

Substituting 5-Bromosalicylamide with cheaper or more common analogs introduces severe process inefficiencies. Utilizing the unsubstituted baseline, salicylamide, requires an in-house bromination step that involves handling toxic bromine gas or aggressive reagents, leading to regioselectivity challenges and costly purification cycles . Attempting to substitute with 5-Chlorosalicylamide (melting point 223–226 °C) drastically impairs downstream cross-coupling reactions, as the aryl chloride bond is significantly less reactive than the aryl bromide, often necessitating expensive, specialized palladium ligands and higher energy inputs to achieve comparable yields . Furthermore, reverting to 5-Bromosalicylic acid requires an additional amidation step, increasing the overall step count and reducing the final yield of target heterocycles .

Cross-Coupling Reactivity vs. Aryl Chlorides

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the nature of the halogen leaving group dictates reaction kinetics and catalyst selection. 5-Bromosalicylamide features a highly reactive aryl bromide bond that readily undergoes oxidative addition with standard, cost-effective catalysts like Pd(PPh3)4 under mild conditions. In contrast, the in-class substitute 5-Chlorosalicylamide exhibits a much stronger carbon-halogen bond, typically requiring specialized, sterically hindered phosphine ligands and elevated temperatures to achieve satisfactory conversion. This kinetic advantage directly translates to lower catalyst procurement costs and shorter reactor cycle times.

Evidence DimensionLeaving group reactivity in Pd-catalyzed cross-coupling
Target Compound Data5-Bromosalicylamide (Aryl Bromide): High reactivity with standard Pd catalysts at mild temperatures.
Comparator Or Baseline5-Chlorosalicylamide (Aryl Chloride): Low reactivity, requires specialized ligands and high heat.
Quantified DifferenceEliminates the need for premium-priced specialized phosphine ligands.
ConditionsStandard Suzuki-Miyaura cross-coupling conditions.

Selecting the bromide over the chloride reduces catalyst expenditure and simplifies process optimization in API manufacturing.

Thermal Stability and Melt Processability vs. Salicylamide

The introduction of the bromine atom at the 5-position significantly alters the crystal lattice energy and thermal profile of the molecule. 5-Bromosalicylamide exhibits a robust melting point of 241–245 °C. In direct comparison, the unhalogenated baseline, salicylamide, melts at a drastically lower 138–144 °C . This ~100 °C difference in thermal stability is critical when the compound is subjected to high-temperature cyclization reactions, where premature melting or thermal degradation of the starting material can lead to impurity formation and yield loss.

Evidence DimensionMelting Point / Thermal Stability
Target Compound Data5-Bromosalicylamide: 241–245 °C
Comparator Or BaselineSalicylamide: 138–144 °C
Quantified Difference+101 to +103 °C increase in melting point.
ConditionsStandard atmospheric pressure thermal analysis.

Higher thermal stability prevents premature decomposition during high-temperature synthetic steps, ensuring higher purity profiles in industrial scale-up.

Synthetic Step Reduction vs. 5-Bromosalicylic Acid

For the synthesis of benzoxazepine or quinazolinone pharmacophores, starting with the correct functional group oxidation state is vital for step economy. 5-Bromosalicylamide possesses a pre-installed amide group, allowing for direct alkylation and subsequent cyclization [1]. If a buyer were to procure 5-Bromosalicylic acid (melting point 159–162 °C) instead, an additional amidation step—typically requiring harsh reagents like thionyl chloride and ammonia—would be mandatory. By procuring the advanced amide intermediate directly, process chemists can eliminate an entire synthetic step, avoiding the typical 10–20% yield loss associated with amidation.

Evidence DimensionSynthetic Step Count to Benzoxazepine Cores
Target Compound Data5-Bromosalicylamide: 0 amidation steps required (direct cyclization).
Comparator Or Baseline5-Bromosalicylic acid: 1 amidation step required prior to cyclization.
Quantified DifferenceElimination of 1 synthetic step and associated ~10-20% amidation yield loss.
ConditionsIndustrial synthesis of benzoxazepine/quinazolinone APIs.

Purchasing the pre-amidated precursor shortens the manufacturing timeline and eliminates the need to handle highly corrosive amidation reagents at scale.

Scale-Up Synthesis of Benzoxazepine Kinase Inhibitors

Due to its pre-installed amide and robust thermal stability, 5-Bromosalicylamide is a highly efficient starting material for the large-scale synthesis of benzoxazepine-based APIs. It allows for direct alkylation with ethyl bromoacetate followed by high-temperature cyclization, a route that has been successfully scaled to multi-kilogram batches in industrial settings[1].

Late-Stage Diversification via Suzuki-Miyaura Coupling

Leveraging the highly reactive aryl bromide functionality, this compound is highly suitable for generating libraries of biaryl salicylamide derivatives. Unlike its chlorinated analog, the bromide readily undergoes palladium-catalyzed cross-coupling with various arylboronic acids under mild conditions, making it an advantageous scaffold for medicinal chemistry hit-to-lead optimization .

Precursor for Anthelmintic and Anti-inflammatory Analogs

The specific 1,2,5-substitution pattern is a critical pharmacophore in several biologically active molecules. Procuring 5-Bromosalicylamide ensures the exact regiochemistry required for synthesizing analogs of niclosamide or novel NF-κB pathway inhibitors, bypassing the regioselectivity issues inherent in the direct bromination of salicylamide .

XLogP3

2.6

UNII

XQU5NZU8HR

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6329-74-4

Wikipedia

Salicylamide, bromo-

Dates

Last modified: 08-15-2023

Explore Compound Types